molecular formula C6H12N2O2 B14789156 (2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide

(2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide

Cat. No.: B14789156
M. Wt: 144.17 g/mol
InChI Key: PTVFWRBQWJKYPO-RZKHNPSRSA-N
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Description

(2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide typically involves the use of starting materials such as 2-methylpyrrolidine and hydroxylating agents. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the hydroxylation process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
  • (2S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate
  • (2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide derivatives

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carboxamide group. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-6(5(7)10)2-4(9)3-8-6/h4,8-9H,2-3H2,1H3,(H2,7,10)/t4?,6-/m0/s1

InChI Key

PTVFWRBQWJKYPO-RZKHNPSRSA-N

Isomeric SMILES

C[C@]1(CC(CN1)O)C(=O)N

Canonical SMILES

CC1(CC(CN1)O)C(=O)N

Origin of Product

United States

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